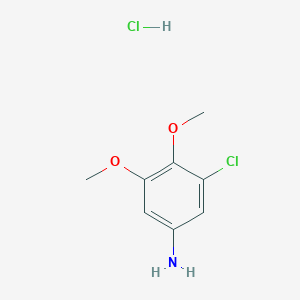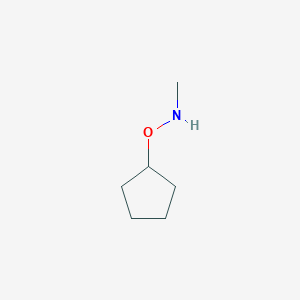
Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of the thiazepane class of chemicals, which are seven-membered rings containing a nitrogen and sulfur atom . It also contains a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, a related compound, flunitrazepam, is synthesized through a series of reactions involving bromoaniline and fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), and mass spectrometry .Physical And Chemical Properties Analysis
Physical and chemical properties would be determined using a variety of techniques. For a similar compound, ethyl 2-(2-fluorophenyl)acetate, properties such as molecular weight, purity, and physical form (liquid) have been reported .Applications De Recherche Scientifique
Novel Antianxiety Agents
Compounds with similar structural motifs have been synthesized and tested for their affinity for central benzodiazepine receptors, showing promise as antianxiety agents without typical benzodiazepine side effects. For example, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate has demonstrated high affinity for bovine and human central benzodiazepine receptors, highlighting the potential of fluoro-substituted compounds in developing new therapeutic agents with partial agonist profiles (Anzini et al., 2008).
Efficient Synthesis Methods
Research into efficient synthesis methods for benzodiazepine derivatives, such as the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives, provides insights into the synthetic accessibility of related compounds. This underscores the importance of developing convenient, high-yield, and environmentally benign synthesis procedures for complex organic molecules (Xiao-qing Li & Lan-zhi Wang, 2014).
Molecular Docking and Biological Evaluation
Another area of research involves the synthesis, characterization, and biological evaluation of new derivatives for potential anti-cancer applications. For instance, new quinazolinone-based derivatives have been prepared and demonstrated potent cytotoxic activity against various cancer cell lines, highlighting the potential of fluorophenyl-containing compounds in cancer research (Riadi et al., 2021).
Antimicrobial and Antioxidant Studies
Hybrid molecules containing specific structural elements have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, compounds containing fluorophenylpiperazin-1-carboxylates have shown good to moderate activity against various microorganisms, illustrating the utility of fluorophenyl derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Drug-likeness and Molecular Docking Simulations
Research into thiazole derivatives for drug discovery, including their binding profiles and drug-likeness assessments through molecular docking and ADME-T calculations, demonstrates the ongoing interest in utilizing such compounds in the pharmaceutical industry. Novel thiazole derivatives have been synthesized, showcasing potential inhibitory activity and adhering to Lipinski's rule of five, which suggests promising pharmacokinetic properties and safety profiles (Nagarajappa et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c1-2-18-14(17)16-8-7-13(19-10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMIPPYWAVSTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2610037.png)
![N-(3-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2610038.png)

![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)
amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)


![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)




